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In the landscape of targeted cancer therapies, inhibitors of the AXL receptor tyrosine kinase

have emerged as a promising strategy to overcome drug resistance and tumor metastasis. This

guide provides a detailed comparative analysis of the in vivo efficacy of two AXL inhibitors:

Ligritinib (also known as AB801) and TP-0903. This objective comparison is supported by

experimental data from various preclinical models, offering valuable insights for researchers,

scientists, and drug development professionals.

Mechanism of Action: Targeting the AXL Signaling
Pathway
Both Ligritinib and TP-0903 exert their anti-tumor effects by targeting the AXL receptor

tyrosine kinase, a key player in cell survival, proliferation, and migration.[1][2] TP-0903,

however, is characterized as a multi-kinase inhibitor, also targeting other kinases such as FLT3,

AURKA/B, and Chk1/2, which may contribute to its broader anti-leukemic activity.[3][4]

The AXL signaling cascade is initiated by the binding of its ligand, Gas6, leading to receptor

dimerization and autophosphorylation. This activates downstream pathways, including

PI3K/AKT and MAPK/ERK, which promote cancer cell proliferation and survival. By inhibiting

AXL, both Ligritinib and TP-0903 aim to disrupt these critical signaling networks.
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Caption: AXL Signaling Pathway and Inhibition by Ligritinib and TP-0903.
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The following tables summarize the quantitative data from in vivo studies, providing a direct

comparison of the anti-tumor activity of Ligritinib and TP-0903 in various xenograft models.

Table 1: In Vivo Efficacy of TP-0903 in Acute Myeloid
Leukemia (AML) Xenograft Models

Cell Line Mouse Strain
Treatment and
Dose

Key Findings Reference

MOLM13-RES-

Luc+
NSG

TP-0903 (60

mg/kg, p.o., 5

days/week for 3

weeks)

Significantly

reduced

leukemic cell

outgrowth

compared to

vehicle and

gilteritinib.

[5]

HL-60 Xenograft
TP-0903

(Monotherapy)

Prolonged

median survival

to 63 days (vs.

46 days for

vehicle).

[3]

MV4-11

(R248W)
Xenograft

TP-0903

(Monotherapy)

Prolonged

median survival

to 81 days (vs.

51 days for

vehicle).

[3]

OCI-AML3-Luc+ Xenograft

TP-0903 (50

mg/kg, p.o., 5

days/week for up

to 6 weeks)

Suppressed

outgrowth of

leukemia cells

and prolonged

survival by 9

days.

[5]

Table 2: In Vivo Efficacy of TP-0903 in a Pancreatic
Cancer Xenograft Model
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Cell Line Mouse Strain
Treatment and
Dose

Key Findings Reference

KPfC (BMF-A3) C57BL/6

TP-0903 (25

mg/kg, p.o.,

daily)

Significantly

suppressed

tumor growth as

a single agent.

[1]

Table 3: In Vivo Efficacy of Ligritinib (AB801) in
Combination Therapy

Tumor Model Mouse Strain
Treatment and
Dose

Key Findings Reference

H1373 human

lung cancer

xenograft (KRAS

G12C)

Xenograft

AB801 (30

mg/kg, p.o.) +

Adagrasib (20

mg/kg)

Significant tumor

growth inhibition,

higher than

adagrasib

monotherapy.

[6]

CMT-167 murine

lung cancer

(KRAS G12C KI)

Syngeneic

AB801 (10 or 30

mg/kg) +

Adagrasib

Significant tumor

growth inhibition

and enhanced

survival

compared to

single agents.

[6]

MC38 colon

adenocarcinoma
C57BL/6

AB801 (30

mg/kg, p.o., BID)

+ Oxaliplatin +

anti-PD-1

Significantly

lower tumor

volumes and

increased

survival vs. dual-

agent therapy.

[7]

Note: While significant in vivo efficacy data for Ligritinib (AB801) is available in combination

therapy settings, specific quantitative data for its use as a monotherapy in preclinical models

was not readily available in the searched literature. The provided data highlights its potential to

enhance the efficacy of other anti-cancer agents.
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are the protocols for key in vivo experiments cited in this guide.

General Xenograft Tumor Model Workflow
The establishment and use of xenograft models are fundamental to in vivo cancer research.

The following diagram illustrates a typical workflow.

General Xenograft Model Workflow

1. Cancer Cell
Culture/Expansion

2. Cell Harvesting
and Preparation

3. Subcutaneous/
Orthotopic Implantation

into Immunodeficient Mice

4. Tumor Growth
Monitoring

5. Drug Administration
(Ligritinib, TP-0903, Vehicle)

6. Tumor Volume &
Body Weight Measurement

7. Endpoint Analysis
(Tumor Excision, Survival)
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Caption: A generalized workflow for conducting in vivo xenograft studies.

Protocol for Subcutaneous Xenograft Model
This protocol outlines the key steps for establishing a subcutaneous tumor model in

immunodeficient mice.[8][9]

Cell Preparation: Cancer cells are cultured to a logarithmic growth phase and harvested. The

cells are then washed and resuspended in a suitable medium, often mixed with Matrigel, to a

final concentration of 1–5 × 10⁷ cells/mL.

Animal Model: Immunodeficient mice (e.g., NSG or nude mice) aged 6-8 weeks are used as

hosts.

Implantation: A volume of 100–200 µL of the cell suspension is injected subcutaneously into

the flank of each mouse.

Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the

tumor with calipers, typically 2-3 times per week. Tumor volume is calculated using the

formula: (Length x Width²) / 2.

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment and control groups. Drugs are administered as specified (e.g.,

oral gavage, intraperitoneal injection).

Endpoint: The study is concluded when tumors in the control group reach a maximum

allowable size, or at a predetermined time point. Tumor tissues are often excised for further

analysis, and survival data is recorded.

Pharmacokinetic Analysis Protocol
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism,

and excretion (ADME) of a drug. The following diagram illustrates a typical workflow for a

murine pharmacokinetic study.
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Pharmacokinetic Study Workflow
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4. Drug Concentration
Measurement (e.g., LC-MS/MS)

5. Pharmacokinetic
Parameter Calculation

(Cmax, Tmax, AUC, Half-life)
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Caption: A standard workflow for conducting pharmacokinetic studies in mice.

Conclusion
This comparative guide highlights the in vivo efficacy of Ligritinib and TP-0903. TP-0903 has

demonstrated significant anti-tumor activity as a monotherapy in both AML and pancreatic

cancer preclinical models. The available data for Ligritinib strongly supports its role in

combination therapies, where it enhances the efficacy of other anti-cancer agents. The lack of

extensive monotherapy data for Ligritinib in the public domain suggests a primary

developmental focus on its synergistic potential. For researchers and drug developers, the

choice between these two AXL inhibitors may depend on the specific therapeutic strategy: TP-

0903 as a potential monotherapy or in combination for certain hematological and solid tumors,

and Ligritinib as a potent combination partner to overcome resistance to standard-of-care and
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targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate

the therapeutic potential of both agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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